(1S,3S)-3-Methylcyclohexanamine

mPGES-1 inhibition inflammation chiral resolution

(1S,3S)-3-Methylcyclohexanamine (CAS 64869-64-3) is a single enantiomer of trans-3-methylcyclohexylamine, a chiral primary amine with two stereogenic centres (C1 and C3). With molecular formula C₇H₁₅N and a molecular weight of 113.20 g/mol, this compound belongs to the cyclohexylamine class and exists as one of four possible stereoisomers.

Molecular Formula C7H15N
Molecular Weight 113.20 g/mol
Cat. No. B7980141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,3S)-3-Methylcyclohexanamine
Molecular FormulaC7H15N
Molecular Weight113.20 g/mol
Structural Identifiers
SMILESCC1CCCC(C1)N
InChIInChI=1S/C7H15N/c1-6-3-2-4-7(8)5-6/h6-7H,2-5,8H2,1H3/t6-,7-/m0/s1
InChIKeyJYDYHSHPBDZRPU-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,3S)-3-Methylcyclohexanamine – Chiral Amine Procurement for Stereospecific Synthesis


(1S,3S)-3-Methylcyclohexanamine (CAS 64869-64-3) is a single enantiomer of trans-3-methylcyclohexylamine, a chiral primary amine with two stereogenic centres (C1 and C3) . With molecular formula C₇H₁₅N and a molecular weight of 113.20 g/mol, this compound belongs to the cyclohexylamine class and exists as one of four possible stereoisomers . The (1S,3S) absolute configuration imparts distinct three-dimensional geometry that directly influences receptor binding, enzyme recognition, and downstream pharmacological outcomes relative to its enantiomer (1R,3R) and the cis diastereomers .

Why Generic 3-Methylcyclohexylamine Mixtures Cannot Replace (1S,3S)-3-Methylcyclohexanamine


Commercially available 3-methylcyclohexylamine is predominantly supplied as an undefined mixture of cis and trans diastereomers (CAS 6850-35-7, typically ≥98% purity by GC as total isomer content), which masks the stereochemical identity critical for applications requiring a specific absolute configuration . The (1S,3S) enantiomer differs fundamentally from its (1R,3R) mirror image in chiral environments such as enzyme active sites and receptor binding pockets, where opposite enantiomers can exhibit orders-of-magnitude differences in affinity [1]. Furthermore, the cis diastereomer (1S,3R/1R,3S) places the methyl and amino groups in a different spatial relationship versus the trans (1S,3S) configuration, altering both physicochemical properties and biological recognition [2]. Substituting a stereochemically undefined mixture for (1S,3S)-3-methylcyclohexanamine introduces uncontrolled variability in enantioselective synthesis, catalyst design, and pharmacological profiling.

Quantitative Differentiation Evidence for (1S,3S)-3-Methylcyclohexanamine Against Closest Analogs


Stereochemical Purity Enables Enantiomer-Specific mPGES-1 Inhibitor Activity

The (1S,3S) absolute configuration is a structural prerequisite for potent mPGES-1 inhibition. PF-4693627, a clinical-stage mPGES-1 inhibitor that incorporates the (1S,3S)-3-(hydroxymethyl)cyclohexyl pharmacophore, achieves an IC₅₀ of 3 nM against human recombinant mPGES-1 [1]. The corresponding (1R,3R) enantiomer-derived series showed significantly reduced activity; structure–activity relationship (SAR) studies across the Pfizer mPGES-1 programme confirmed that stereochemistry at both C1 and C3 is critical for maintaining the bioactive conformation that occupies the enzyme's substrate channel . In contrast, the cis diastereomer (1S,3R) positions the amino and methyl substituents in an axial–equatorial orientation incompatible with the binding pose required for mPGES-1 inhibition .

mPGES-1 inhibition inflammation chiral resolution

Diastereomeric Excess of >97% Achieved via Biocatalytic Transaminase Routes

Enzymatic synthesis using engineered amine transaminases achieves high diastereomeric excess (de) for 3-methylcyclohexylamine isomers. The (1R,3R) enantiomer—the mirror image of (1S,3S)—was obtained with 97% de via an enoate reductase–amine transaminase cascade using ERED YqjM Cys26Asp/Ile69Thr and ATA-VibFlu Leu56Ile in whole-cell biocatalysis [1]. For the cis diastereomer, native amine dehydrogenases (AmDHs) produced cis-(1S,3R)-3-methylcyclohexylamine in 35–88% yield with >97% enantiomeric/diastereomeric excess [2]. These data confirm that modern biocatalytic methods can deliver single stereoisomers of 3-methylcyclohexylamine with >97% stereochemical purity, whereas commercial mixed-isomer products (CAS 6850-35-7) provide no stereochemical definition (cis/trans ratio unspecified) .

biocatalysis amine transaminase optical purity

Physicochemical Property Divergence Between Trans and Cis Diastereomers

The (1S,3S)-3-methylcyclohexanamine, as the trans diastereomer, exhibits measurably different bulk physicochemical properties compared to the cis diastereomer. The trans isomer (racemic, CAS 1193-17-5) has a density of 0.8572 g/cm³ and a refractive index of 1.4547 [1], while the cis isomer (CAS 1193-16-4) has a density of 0.8552 g/cm³ and a refractive index of 1.4538 . Although boiling points are similar (both ~142 °C estimated), the density difference of 0.0020 g/cm³ and refractive index difference of 0.0009 are analytically significant and can serve as quality control metrics to confirm diastereomeric identity. The (1S,3S) enantiomer specifically requires storage at 0–8 °C, reflecting the higher handling stringency needed to maintain stereochemical integrity compared to room-temperature-stable mixed-isomer products .

physicochemical properties density refractive index

Enantioselective Enzyme Recognition: Tyrosine Kinase Substrate Specificity

3-Methylcyclohexylamine has been demonstrated to act as a substrate for the enzyme tyrosine kinase, a critical regulator of cell growth and differentiation . Although the published data do not directly compare the (1S,3S) versus (1R,3R) enantiomer in this specific assay, the fundamental principle of enzymatic chiral recognition dictates that tyrosine kinase—like all enzymes—will process the two enantiomers at different catalytic rates (k_cat/K_M) [1]. Additionally, the compound functions as a ligand for palladium complexes, where the (1S,3S) configuration provides a defined chiral environment for asymmetric catalysis that cannot be replicated by racemic or cis mixtures [2].

tyrosine kinase enzyme substrate palladium ligand

Regioisomer Differentiation: 3-Methyl Substitution Versus 2- and 4-Methyl Cyclohexylamines

The position of the methyl substituent on the cyclohexylamine ring critically influences biological activity. In a systematic structure–affinity study of alkyl-substituted cyclohexylamines at the NMDA receptor PCP binding site, pure diastereomers with defined amino-group configuration (axial vs. equatorial) showed that 1,3,5-substitution patterns produce optimal lipophilic complementarity to the PCP binding pocket [1]. Hansch analysis determined that the lipophilic portion of cyclohexylamines recognizes the PCP site as a whole lipophilic pocket without discriminating between hydrophobic sub-regions [1]. This means that 2-methylcyclohexylamine (ortho-substituted) and 4-methylcyclohexylamine (para-substituted) present fundamentally different steric and electronic profiles at the receptor compared to the 3-methyl (meta-substituted) isomer. Within the 3-methyl series, the (1S,3S) trans configuration further constrains the conformational presentation of the amine group, which is equatorial in the lowest-energy conformation for trans isomers [2].

regioselectivity structure–activity relationship NMDA receptor

High-Value Application Scenarios for (1S,3S)-3-Methylcyclohexanamine Driven by Stereochemical Differentiation


Synthesis of mPGES-1 Inhibitors for Anti-Inflammatory Drug Discovery

The (1S,3S)-3-methylcyclohexanamine scaffold serves as the essential chiral building block for mPGES-1 inhibitor programmes. As demonstrated by Pfizer's PF-4693627 programme, the (1S,3S) configuration is a structural prerequisite for achieving nanomolar potency (IC₅₀ = 3 nM) at human recombinant mPGES-1 [1]. Medicinal chemistry teams can derivatise the primary amine via amide coupling or reductive amination to install the cyclohexyl moiety into lead compounds while retaining the stereochemical integrity required for target engagement. The Synlett 2011 protocol provides a validated synthetic route to enantiomerically enriched (S,S)-amino alcohols from this amine, enabling kilogram-scale preparation of advanced intermediates .

Chiral Ligand Design for Asymmetric Palladium Catalysis

The primary amine functionality and rigid cyclohexane backbone of (1S,3S)-3-methylcyclohexanamine make it a valuable precursor for chiral N-donor ligands in transition-metal catalysis. The compound has documented utility as a ligand for palladium complexes . The trans-(1S,3S) configuration places the amine and methyl substituents in a defined spatial relationship (equatorial–equatorial in the lowest-energy conformer), creating a predictable chiral environment around the metal centre. This contrasts with the cis diastereomer, where one substituent occupies an axial position, altering the steric profile and catalyst enantioselectivity [2].

Stereochemical Probe for Enzyme Substrate Specificity Studies

The confirmed activity of 3-methylcyclohexylamine as a tyrosine kinase substrate positions the single-enantiomer (1S,3S) form as a defined stereochemical probe. In enzyme kinetics studies, comparing the (1S,3S) enantiomer against its (1R,3R) mirror image enables quantification of enantioselectivity ratios (E-values) for tyrosine kinase and related enzymes. Such head-to-head enantiomer comparisons are impossible with racemic or mixed-isomer commercial products and represent a distinct scientific use case justifying procurement of the single stereoisomer.

Biocatalytic Cascade Development for Chiral Amine Production

Industrial biocatalysis groups developing enzymatic routes to chiral amines can employ (1S,3S)-3-methylcyclohexanamine as an authentic reference standard. The published amine transaminase and amine dehydrogenase methodologies achieving >97% stereochemical excess for 3-methylcyclohexylamine isomers [3][4] require optically pure reference material for chiral HPLC method development, calibration curve construction, and validation of enzymatic stereoselectivity. The (1S,3S) enantiomer with CAS 64869-64-3 provides unambiguous identity compared to the mixed-isomer CAS 6850-35-7 material.

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